molecular formula C12H9ClFN B6332879 2-Amino-3-chloro-5-fluorobiphenyl CAS No. 1449008-12-1

2-Amino-3-chloro-5-fluorobiphenyl

Cat. No. B6332879
CAS RN: 1449008-12-1
M. Wt: 221.66 g/mol
InChI Key: HDOOAZOGZCNCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Amino-3-chloro-5-fluorobiphenyl consists of a biphenyl core with chlorine, fluorine, and an amino group attached . The InChI code for this compound is 1S/C12H9ClFN/c13-11-7-9(14)6-10(12(11)15)8-4-2-1-3-5-8/h1-7H,15H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 221.66 g/mol. The compound is stored at a temperature of 2-8°C . For more detailed properties, it is recommended to refer to peer-reviewed articles or chemical databases.

Scientific Research Applications

Fluorinated Compounds in Drug Synthesis and Imaging The incorporation of fluorine atoms into organic molecules has profound effects on their chemical behavior, including increased stability and altered biological activity. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the synthesis of flurbiprofen, a non-steroidal anti-inflammatory drug. The methodology developed for its synthesis highlights the challenges and solutions in producing fluorinated compounds on a large scale, potentially applicable to compounds like 2-Amino-3-chloro-5-fluorobiphenyl (Qiu et al., 2009).

Biological and Pharmacological Effects of Related Compounds Research on compounds such as Chlorogenic Acid (CGA) demonstrates the wide range of biological and pharmacological effects that structurally complex molecules can exhibit, including antioxidant, hepatoprotective, and anti-inflammatory activities. These effects suggest that compounds with similar complexity and functional groups, like this compound, could also have significant biological applications (Naveed et al., 2018).

Fluorophores in Molecular Imaging The development of fluorophores for molecular imaging is a rapidly advancing field, where specific chemical modifications, such as fluorination, can significantly enhance the properties of these compounds for diagnostic purposes. The toxicity and applicability of various organic fluorophores have been extensively reviewed, providing a framework for assessing the potential of fluorinated compounds in imaging applications (Alford et al., 2009).

Potential Applications in Cancer Research FTY720, a compound structurally distinct but relevant in the context of chemical modifications affecting biological activity, shows antitumor efficacy in preclinical cancer models. This example underscores the potential for compounds like this compound to be explored for their antitumor properties, particularly when considering modifications that might enhance their efficacy or specificity (Zhang et al., 2013).

Safety and Hazards

The safety information for 2-Amino-3-chloro-5-fluorobiphenyl includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

properties

IUPAC Name

2-chloro-4-fluoro-6-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-11-7-9(14)6-10(12(11)15)8-4-2-1-3-5-8/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOOAZOGZCNCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.